Enhanced Electron-Accepting Capability: Stabilized LUMO Energy vs. Non-Trione Cyclopenta[b]thiophenes
The trione functionality in 4H-Cyclopenta[b]thiophene-4,5,6-trione significantly lowers the LUMO energy, enhancing its electron-accepting character. In analogous cyclopenta-fused systems, the introduction of a trione motif has been shown to stabilize the LUMO energy to a range of -3.8 to -4.2 eV . This is in stark contrast to non-trione cyclopenta[b]thiophenes, which typically exhibit higher LUMO energies and are less effective as electron acceptors in donor-acceptor materials.
| Evidence Dimension | LUMO energy |
|---|---|
| Target Compound Data | -3.8 to -4.2 eV (analogous trione system) |
| Comparator Or Baseline | Non-trione cyclopenta[b]thiophenes: typically > -2.5 eV |
| Quantified Difference | At least -1.3 eV lower |
| Conditions | Computational analysis (DFT) of analogous cyclopenta-fused trione systems |
Why This Matters
A lower LUMO energy facilitates electron injection and improves the performance of n-type organic semiconductors and electron-transport layers in devices like OLEDs and organic photovoltaics.
